molecular formula C8H14N4O6 B583191 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide CAS No. 92659-90-0

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No.: B583191
CAS No.: 92659-90-0
M. Wt: 262.222
InChI Key: SBNIXWHTKPFIQR-LRSZDJBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a synthetic sugar derivative classified as an azido-modified 2-deoxy-D-mannosamine. Key structural features:

  • Core backbone : A 3,4,5,6-tetrahydroxy-1-oxohexan-2-yl group resembling the C2-deoxy-D-mannose scaffold.
  • Functional group : A C2-azidoacetyl substituent enabling bioorthogonal conjugation.
  • Molecular formula : $$ \text{C}8\text{H}{14}\text{N}4\text{O}6 $$, molecular weight: 262.22 g/mol.
Property Value Source
CAS Number 361154-23-6
IUPAC Name 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Common Synonyms ManNAz, N-Azidoacetylmannosamine

Nomenclature and Structural Variants

The compound’s nomenclature reflects its dual identity as both a sugar analog and azide-containing molecule:

Term Description Structural Basis
ManNAz Abbreviation for 2-azidoacetylmannosamine Derives from mannosamine backbone with azidoacetyl substitution
C2-azido-D-mannosamine Emphasizes positional azide substitution Highlights C2 modification on the mannosamine core
6AzGal Analog with azide at C6 (e.g., 6-azido-6-deoxy-D-galactose) Structural isomer with azide at terminal carbon

Key structural variants :

  • GlcNAz : 6-azido-6-deoxy-N-acetylglucosamine (C6 azide)
  • GalNAz : 6-azido-N-acetylgalactosamine (C6 azide)
  • 2-azido-2-deoxy-D-mannose : Parent sugar without acetamide linkage

Historical Development of Azido Sugar Chemistry

The evolution of azido sugar chemistry parallels advances in bioorthogonal chemistry:

Milestone Description Impact
Early methods (2000s) Harsh azid

Properties

IUPAC Name

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIXWHTKPFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a sugar derivative with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes to form triazoles.

    Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Triethylamine, azidoacetyl chloride.

    Click Chemistry: Copper(I) catalysts, alkynes.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azido derivatives.

    Click Chemistry: Formation of triazoles.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several applications in scientific research:

    Biochemistry: Used in chemical labeling and bioorthogonal chemical reactions.

    Molecular Biology: Utilized in the study of glycosylation processes.

    Glycobiology: Employed in the synthesis of glycan derivatives for studying carbohydrate-protein interactions.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its azide group, which is highly reactive and can participate in various chemical reactions. The azide group can form covalent bonds with other molecules, making it useful in chemical labeling and bioorthogonal reactions. The hydroxyl groups also contribute to its reactivity, allowing for further modifications and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azido-Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Target Compound C₈H₁₄N₄O₆ 262.22 Tetrahydroxyhexanoyl, azido Click chemistry, glycosylation
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O₂ 206.20 4-Methylphenyl Crystallography, anticancer studies
2-Azido-N-(4-fluorophenyl)acetamide C₈H₇FN₄O₂ 210.17 4-Fluorophenyl Antimicrobial agent
N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide C₈H₁₅NO₆ 221.21 Tetrahydroxyhexanoyl (no azido) Pharmaceutical intermediates
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose C₈H₁₄N₄O₆ 262.22 Glucose backbone, azido Metabolic labeling

Reactivity and Functional Differences

Azido Group Reactivity: The target compound’s azido group enables participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 2-azido-N-(3,4-dichlorophenyl)acetamide used in triazole synthesis . By contrast, non-azido analogues like N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide lack this bioorthogonal utility .

Hydrophilicity vs. In contrast, aryl-substituted derivatives (e.g., 2-azido-N-(4-methylphenyl)acetamide) exhibit greater lipophilicity, influencing their pharmacokinetic profiles .

Crystallographic Behavior: Aryl-substituted azido-acetamides form hydrogen-bonded chains (e.g., N–H···O and C–H···O interactions) in crystal lattices .

Biological Activity

2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide, also known as 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, is a compound with significant biological activity due to its unique structural features, including an azide group and multiple hydroxyl functionalities. This compound is primarily utilized in biochemical research for its ability to label biomolecules and participate in bioorthogonal reactions.

The biological activity of this compound can be summarized as follows:

  • Target Biomolecules : The compound interacts with various biomolecules such as proteins, nucleic acids, and cell membranes.
  • Mode of Action : The azide group allows for selective labeling and tracking of biomolecules within cells. This is particularly useful in studies involving glycosylation and carbohydrate-protein interactions.
  • Pharmacokinetics : It is soluble in both organic solvents and water, facilitating its use in diverse experimental conditions.

Applications in Research

The compound has several applications across different fields of biological research:

  • Biochemistry : Used extensively for chemical labeling and in bioorthogonal chemical reactions.
  • Molecular Biology : Important for investigating glycosylation processes.
  • Glycobiology : Employed in synthesizing glycan derivatives to study carbohydrate-protein interactions.
  • Industrial Applications : Utilized in synthesizing complex organic molecules and materials.

Case Studies and Research Findings

Research has demonstrated the utility of this compound in various experimental setups:

  • Chemical Labeling :
    • In a study focused on glycosylation pathways, researchers used this compound to tag specific glycoproteins. The azide functionality allowed for subsequent click chemistry reactions to visualize these proteins in cellular contexts.
  • Bioorthogonal Reactions :
    • The compound's azide group participated in click chemistry reactions with alkynes to form stable triazole linkages. This reaction was pivotal in developing new methods for tracking cellular processes involving carbohydrates.
  • In Vitro Studies :
    • Various studies have explored the cytotoxic effects of compounds related to azidoacetyl derivatives. While specific data on this compound is limited, related compounds have shown potential antitumor activity and cytotoxicity against human cell lines .

Properties and Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H14N4O6
CAS Number361154-23-6
SolubilitySoluble in water and organic solvents
Chemical StructureContains an azide group and multiple hydroxyl groups

Q & A

Q. Table 1: Comparison of Reaction Conditions for Azide Substitution

PrecursorAzide SourceSolventTemp/TimeYieldReference
2-Chloro-N-phenylacetamideNaN₃ (1.5 eq)Toluene:H₂OReflux, 5–7 h75–85%
2-Chloro-oxadiazole analogNaN₃ (1.0 eq)TriethylamineReflux, 4 h68%

Optimization Tips:

  • Increase NaN₃ stoichiometry (1.5–2.0 eq) to drive the reaction to completion.
  • Use polar aprotic solvents (e.g., DMF) for poorly soluble precursors .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify the azide (-N₃) environment (δ 3.5–4.0 ppm for CH₂-N₃) and hydroxyl groups (δ 4.8–5.5 ppm) .
    • HSQC/HMBC: Correlate the tetrahydroxyhexanoyl backbone with the acetamide moiety.
  • Infrared (IR) Spectroscopy: Confirm the azide stretch (~2100 cm⁻¹) and hydroxyl O-H bonds (3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 335.2 for C₈H₁₄N₄O₆).
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile:water gradient .

Advanced: How can researchers resolve contradictions in reported azide group stability under varying storage conditions?

Methodological Answer:
Contradictions often arise from moisture, light, or temperature sensitivity. Mitigation strategies include:

  • Stability Studies:
    • Store samples at -20°C in amber vials with desiccants (e.g., silica gel).
    • Monitor degradation via HPLC over 30 days under accelerated conditions (40°C/75% RH) .
  • Mechanistic Analysis:
    • Use LC-MS to identify degradation byproducts (e.g., amine derivatives from Staudinger reactions).
    • Compare stability in inert (N₂) vs. aerobic environments .

Key Finding:
Azide stability is highly solvent-dependent. Aqueous solutions show faster degradation (~15% in 7 days) compared to anhydrous DMSO (<5% in 14 days) .

Advanced: What computational and experimental approaches elucidate the regioselectivity of azide substitution?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Model transition states to predict attack sites (e.g., carbonyl-adjacent vs. distal positions).
    • Calculate Gibbs free energy (ΔG) for competing pathways .
  • Experimental Validation:
    • Synthesize analogs with steric hindrance (e.g., bulky R-groups) to test regioselectivity.
    • Use kinetic studies (e.g., pseudo-first-order rate constants) to compare reaction rates .

Example:
In related compounds, azide substitution favors the less sterically hindered α-carbon due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol for β-position) .

Basic: What are the primary challenges in scaling up the synthesis, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Exothermic azide formation (risk of explosion).
    • Low solubility of the tetrahydroxyhexanoyl precursor.
  • Solutions:
    • Process Safety: Use flow chemistry for controlled heat dissipation and in situ FTIR monitoring .
    • Solvent Optimization: Switch to DMF or THF for better precursor solubility .
    • Workflow: Implement continuous extraction to isolate the product efficiently .

Scale-Up Data:
Pilot-scale reactions (100 g) achieved 70% yield with a 12-hour reaction time, compared to 85% yield at 10 g scale .

Advanced: How can structure-activity relationship (SAR) studies evaluate the biological relevance of functional groups?

Methodological Answer:

  • Analog Synthesis:
    • Replace the azide with alkyne (-C≡CH) or amine (-NH₂) groups.
    • Protect hydroxyls as methyl ethers or acetates .
  • Biological Testing:
    • Enzyme Assays: Measure IC₅₀ against target enzymes (e.g., kinases, hydrolases).
    • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .

SAR Insight:
The azide group enhances binding to metalloenzymes (e.g., carbonic anhydrase IX, ΔG = -9.2 kcal/mol) compared to amine analogs (ΔG = -7.5 kcal/mol) .

Advanced: How do solvent polarity and pH influence the azide substitution mechanism?

Methodological Answer:

  • Solvent Effects:
    • Polar aprotic solvents (DMF, DMSO) stabilize the transition state, increasing reaction rates (k = 0.45 min⁻¹ in DMF vs. 0.12 min⁻¹ in toluene) .
  • pH Dependence:
    • Basic conditions (pH 9–10) deprotonate hydroxyl groups, enhancing nucleophilicity of the azide ion.
    • Acidic media (pH < 6) risk protonating NaN₃, reducing reactivity .

Optimization Table:

SolventDielectric ConstantReaction Rate (k, min⁻¹)
DMF36.70.45
Toluene2.40.12
THF7.50.28

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards:
    • Azides are shock-sensitive and may form explosive byproducts (e.g., HN₃).
    • Tetrahydroxyhexanoyl moiety is hygroscopic, complicating storage .
  • Protocols:
    • Use blast shields and remote handling tools during synthesis.
    • Store under inert gas (Ar) at -20°C in PTFE-lined containers.
    • Conduct regular waste disposal checks to avoid azide accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.